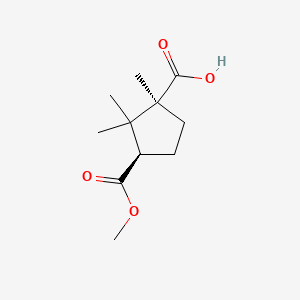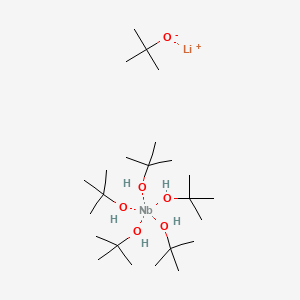
Lithium niobium tert-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium niobium tert-butoxide is an organometallic compound that combines lithium, niobium, and tert-butoxide groups. It is primarily used as a precursor in the synthesis of lithium niobium oxides, which are of significant interest in various scientific and industrial applications, particularly in the field of energy storage and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium niobium tert-butoxide can be synthesized through atomic layer deposition (ALD) techniques. The process involves the reaction of lithium tert-butoxide and niobium ethoxide at a deposition temperature of approximately 235°C. The incorporation of higher lithium content can be achieved by adjusting the lithium-to-niobium subcycle ratio .
Industrial Production Methods: In industrial settings, the production of this compound follows similar ALD techniques. The precise control over film thickness and composition is crucial for achieving the desired properties of the final product. The process is scalable and can be adapted for large-scale production, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lithium niobium tert-butoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium niobium oxides.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The tert-butoxide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride can facilitate reduction reactions.
Substitution: Various ligands, including halides and alkoxides, can be used for substitution reactions.
Major Products Formed:
Oxidation: Lithium niobium oxides.
Reduction: Reduced forms of lithium niobium compounds.
Substitution: Substituted this compound derivatives
Scientific Research Applications
Lithium niobium tert-butoxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium niobium tert-butoxide involves its role as a precursor in the formation of lithium niobium oxides. During the ALD process, the compound undergoes a series of chemical reactions that result in the deposition of thin films with well-defined compositions and structures. The lithium and niobium atoms are incorporated into the oxide lattice, leading to the formation of materials with unique electrochemical and physical properties .
Comparison with Similar Compounds
Lithium tert-butoxide: A strong base used in organic synthesis.
Niobium ethoxide: A precursor for niobium oxide thin films.
Sodium niobium tert-butoxide: Similar to lithium niobium tert-butoxide but with sodium instead of lithium.
Uniqueness: this compound is unique due to its specific combination of lithium, niobium, and tert-butoxide groups, which allows for the formation of lithium niobium oxides with desirable properties for energy storage and electronic applications. Its ability to form thin films with precise control over composition and thickness makes it particularly valuable in advanced material synthesis .
Properties
CAS No. |
21864-27-7 |
|---|---|
Molecular Formula |
C24H59LiNbO6 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;niobium |
InChI |
InChI=1S/5C4H10O.C4H9O.Li.Nb/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1; |
InChI Key |
GVJBZAWOIUPQDI-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Nb] |
Canonical SMILES |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Nb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


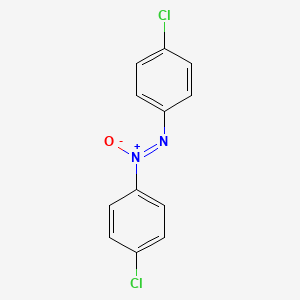
![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)
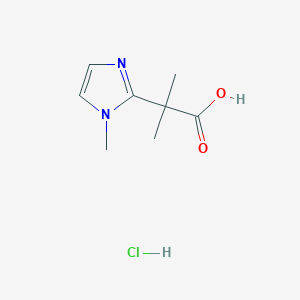
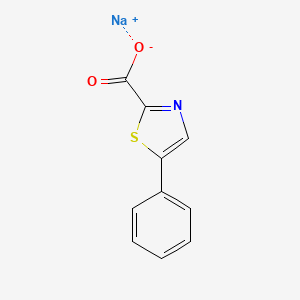

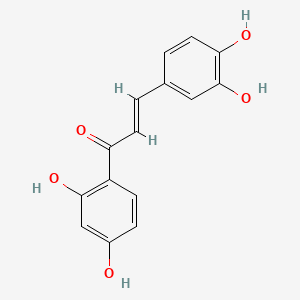
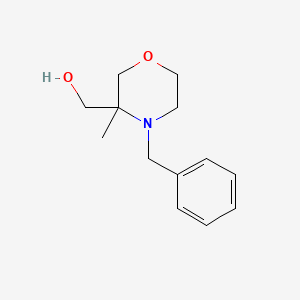
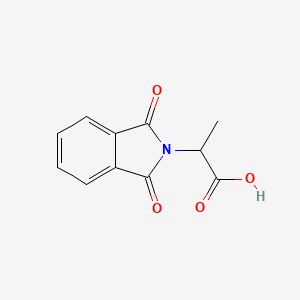
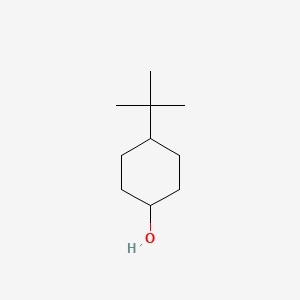
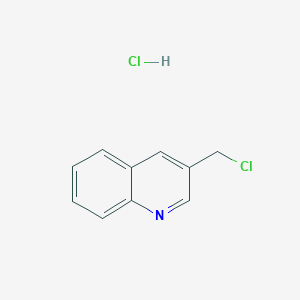
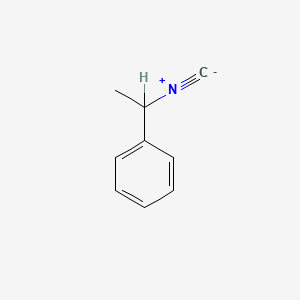
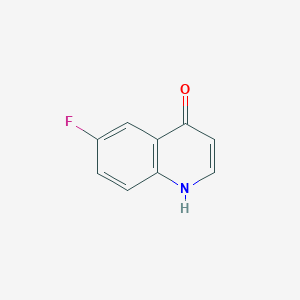
![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)
